2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
The compound “2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo [4,3-a]pyrazine and its consequent alkylation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell proliferation and angiogenesis . The downstream effects include a reduction in tumor growth and metastasis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2 kinases, as well as its antiproliferative activities against various cancer cell lines, suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . At the cellular level, the compound has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar triazolopyrazine derivatives have shown potent inhibitory activities against certain enzymes . The specific enzymes, proteins, and other biomolecules that 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that similar compounds may have antiproliferative effects against certain cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBYVDJWSKSGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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